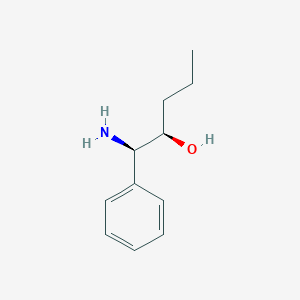

(1R,2R)-1-Amino-1-phenyl-2-pentanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C11H17NO |

|---|---|

分子量 |

179.26 g/mol |

IUPAC 名称 |

(1R,2R)-1-amino-1-phenylpentan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-2-6-10(13)11(12)9-7-4-3-5-8-9/h3-5,7-8,10-11,13H,2,6,12H2,1H3/t10-,11-/m1/s1 |

InChI 键 |

MNYHYBGIELVTNM-GHMZBOCLSA-N |

手性 SMILES |

CCC[C@H]([C@@H](C1=CC=CC=C1)N)O |

规范 SMILES |

CCCC(C(C1=CC=CC=C1)N)O |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Structural Elucidation of (1R,2R)-1-Amino-1-phenyl-2-pentanol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for the structural elucidation of (1R,2R)-1-Amino-1-phenyl-2-pentanol is not extensively available in public literature. This guide therefore presents a comprehensive, illustrative elucidation process based on established analytical techniques and data from structurally analogous compounds. The presented data is representative and intended to serve as a practical example.

Introduction

This compound is a chiral amino alcohol. The structural elucidation of such molecules is critical in drug development and stereoselective synthesis, as the specific stereochemistry profoundly influences pharmacological activity. This document outlines the key analytical methodologies required to confirm the chemical structure, purity, and absolute stereochemistry of the (1R,2R) isomer.

The elucidation process involves a combination of spectroscopic and chromatographic techniques to determine the molecular formula, connectivity of atoms, and the three-dimensional arrangement of the chiral centers.

Proposed Synthetic Pathway

A common method for synthesizing chiral amino alcohols is the stereoselective reduction of an α-amino ketone or the reductive amination of a suitable keto-alcohol precursor. The diagram below illustrates a hypothetical synthetic workflow.

Caption: Hypothetical synthesis of this compound.

Structural Elucidation Workflow

The comprehensive characterization of the target molecule follows a logical progression of analytical techniques.

Caption: Workflow for structural elucidation.

Data Presentation

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol [1] |

| Appearance | White to off-white solid or colorless oil |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Optical Rotation [α] | Specific value depends on conditions |

Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | m | 5H | Ar-H |

| 4.10 | d | 1H | H -C(1)-Ph |

| 3.60 | m | 1H | H -C(2)-OH |

| 2.50 (broad) | s | 3H | -NH ₂, -OH |

| 1.40 - 1.60 | m | 2H | -CH ₂(3) |

| 1.25 - 1.35 | m | 2H | -CH ₂(4) |

| 0.90 | t | 3H | -CH ₃(5) |

4.2.2. ¹³C NMR Spectroscopy (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 142.0 | Ar-C (ipso) |

| 128.5 | Ar-C H |

| 127.8 | Ar-C H |

| 126.5 | Ar-C H |

| 75.0 | C (2)-OH |

| 60.0 | C (1)-NH₂ |

| 35.0 | C (3) |

| 20.0 | C (4) |

| 14.0 | C (5) |

4.2.3. IR Spectroscopy (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | O-H and N-H stretch |

| 3030 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Strong | Aliphatic C-H stretch |

| 1600, 1495 | Medium | Aromatic C=C stretch |

| 1050 | Strong | C-O stretch (secondary alcohol) |

4.2.4. Mass Spectrometry (ESI+)

| m/z | Interpretation |

| 180.1388 | [M+H]⁺ (Calculated for C₁₁H₁₈NO⁺: 180.1383) |

| 162.1281 | [M+H - H₂O]⁺ |

| 106.0651 | [C₇H₇O]⁺ or [C₈H₁₀]⁺ fragment |

| 77.0390 | [C₆H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Standard proton experiment was run with a 90° pulse, a relaxation delay of 1s, and 16 scans.

-

¹³C NMR: A proton-decoupled carbon experiment was performed with a 45° pulse, a relaxation delay of 2s, and 1024 scans.

-

2D NMR (COSY, HSQC): Standard parameters were used to acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra to establish H-H and C-H correlations, respectively.

Infrared (IR) Spectroscopy

-

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the neat sample was placed directly on the ATR crystal.

-

Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL.

-

Analysis: The solution was infused directly into the ESI source in positive ion mode. The mass-to-charge ratio (m/z) was measured to four decimal places to confirm the elemental composition.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system equipped with a chiral column (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine.

-

Analysis: The sample was injected, and the retention times of the enantiomers were compared against a racemic standard to determine enantiomeric excess and confirm the stereoisomer.

Stereochemistry Determination

The (1R,2R) configuration is one of four possible stereoisomers. The confirmation of the specific stereochemistry is paramount.

Caption: Stereochemical relationships of 1-Amino-1-phenyl-2-pentanol isomers.

The relative stereochemistry (syn/anti) can be inferred from the coupling constants between H-1 and H-2 in the ¹H NMR spectrum and confirmed using Nuclear Overhauser Effect (NOE) experiments. The absolute stereochemistry is definitively determined by X-ray crystallography of a suitable crystal or by comparison of the optical rotation and chiral HPLC retention time with a known standard.

References

An In-depth Technical Guide on the Physicochemical Properties of (1R,2R)-1-Amino-1-phenyl-2-pentanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for (1R,2R)-1-Amino-1-phenyl-2-pentanol is limited in publicly accessible literature. The following guide provides available information for structurally related compounds to infer potential properties and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound and Related Compounds

| Property | Value for this compound (Predicted/Analog-Based) | Analog Compound Data |

| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₇NO[1][2] |

| Molecular Weight | 179.26 g/mol | 179.26 g/mol [1][2] |

| Melting Point (°C) | Not available | 51-54 °C for (1S,2R)-(+)-Norephedrine (a propanol analog) |

| Boiling Point (°C) | Not available | 247 °C @ 760 mmHg for 1-Phenyl-2-pentanol[3][4] |

| Solubility | Predicted to be slightly soluble in water, soluble in organic solvents. | Phenylalkanolamines are generally soluble in alcohols and slightly soluble in water.[5] |

| pKa | Not available (expected to be in the range of 9-10 for the protonated amine) | Aromatic amines have pKa values that can be determined via potentiometric titration.[6][7] |

| Optical Rotation [α] | Not available | For (1S,2R)-(+)-Norephedrine: [α]20/D +40°, c = 7 in 1 M HCl |

| CAS Number | Not readily available | 773794-81-3 for 1-Phenyl-2-amino-pentanol-(1) (stereochemistry not specified)[1] |

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining the key physicochemical properties of a novel chiral amino alcohol like this compound are provided below.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C).[8][9]

Methodology: Capillary Method using a Mel-Temp Apparatus [10][11]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading the Capillary Tube: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[8]

Solubility Assessment

Solubility provides insights into the polarity and functional groups of a compound. A systematic approach is used to classify the compound's solubility.[12][13]

Methodology: Systematic Solubility Testing

-

Initial Solvent Screening: Approximately 25 mg of the compound is added to 0.75 mL of a solvent (e.g., water, diethyl ether, hexane) in a test tube. The tube is shaken vigorously for 60 seconds.[12][14]

-

Observation: The sample is classified as soluble if it dissolves completely, or insoluble if it does not.

-

Acid-Base Solubility:

-

If the compound is water-insoluble, its solubility is tested in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions.[13][15]

-

Solubility in 5% NaOH suggests a weak or strong acid (e.g., phenol or carboxylic acid).

-

Solubility in 5% NaHCO₃ indicates a strong acid.

-

Solubility in 5% HCl points to a basic functional group, such as an amine.[15]

-

-

Litmus Test: If the compound is water-soluble, litmus paper is used to determine if the solution is acidic or basic.[13]

pKa Determination

The pKa value quantifies the acidity of the protonated amino group. Potentiometric titration is a standard method for this determination.[6]

Methodology: Potentiometric Titration [16]

-

Solution Preparation: A dilute aqueous solution of the amine (e.g., 0.05 M) is prepared.

-

Titration Setup: A calibrated pH meter is used to monitor the pH of the solution. A standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant.

-

Titration Process: The HCl solution is added to the amine solution in small, precise increments. After each addition, the solution is stirred, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the midpoint of the steepest part of the titration curve.

Optical Rotation Measurement

Optical rotation is the defining characteristic of a chiral compound and is measured using a polarimeter. The specific rotation is a standardized value.[17]

Methodology: Polarimetry [18][19]

-

Sample Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent. The concentration (c) is typically expressed in g/100 mL.[18]

-

Polarimeter Setup: The polarimeter is turned on and allowed to warm up. The measurement is typically performed using the sodium D-line (589 nm) at a controlled temperature (e.g., 20°C or 25°C).[17][19]

-

Blank Measurement: The polarimeter tube is filled with the pure solvent, and a blank reading is taken to zero the instrument.

-

Sample Measurement: The tube is rinsed and filled with the sample solution, ensuring no air bubbles are present. The observed rotation (α) is measured.[20]

-

Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length of the tube in decimeters (dm), and c is the concentration in g/mL (or g/100mL with a correction factor).[18]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the literature detailing the biological activity or involvement in signaling pathways for this compound. However, compounds within the broader class of phenylpropanolamines are known to have sympathomimetic effects, acting as stimulants and decongestants.[21] Further research would be required to elucidate the specific biological profile of this particular stereoisomer. Phenylpropanoids and their derivatives are noted for a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[22]

References

- 1. 1-Phenyl-2-amino-pentanol-(1) - CAS号 773794-81-3 - 摩熵化学 [molaid.com]

- 2. 2-Amino-1-phenylpentan-1-ol | C11H17NO | CID 46407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-2-pentanol | C11H16O | CID 61202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-phenyl-2-pentanol, 705-73-7 [thegoodscentscompany.com]

- 5. quora.com [quora.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. chem.ws [chem.ws]

- 15. www1.udel.edu [www1.udel.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. digicollections.net [digicollections.net]

- 20. rudolphresearch.com [rudolphresearch.com]

- 21. Ephedrine - Wikipedia [en.wikipedia.org]

- 22. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (1R,2R)-1-Amino-1-phenyl-2-pentanol: A Technical Guide

Introduction

(1R,2R)-1-Amino-1-phenyl-2-pentanol is a chiral amino alcohol. The determination of its structure and purity relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the expected spectroscopic data and the methodologies for their acquisition and interpretation.

Predicted Spectroscopic Data

Due to the absence of direct experimental data for this compound, the following tables summarize data for structurally related compounds to infer the expected spectral characteristics. The key structural analogues referenced are norephedrine isomers (which share the 1-amino-1-phenyl-propan-1-ol backbone) and 1-phenyl-2-pentanol (which has the same pentanol and phenyl structure but lacks the amino group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl-H | 7.20 - 7.40 | Multiplet | Aromatic protons. |

| CH-OH | ~3.80 | Multiplet | Methine proton attached to the hydroxyl group. |

| CH-NH₂ | ~4.10 | Doublet | Methine proton attached to the amino group. |

| CH₂ (propyl) | 1.30 - 1.60 | Multiplet | Methylene protons of the propyl group. |

| CH₃ (propyl) | ~0.90 | Triplet | Methyl protons of the propyl group. |

| NH₂ | Broad singlet | Variable | Chemical shift and appearance are concentration and solvent dependent. |

| OH | Broad singlet | Variable | Chemical shift and appearance are concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Phenyl C (quaternary) | ~140 | The carbon atom of the phenyl ring attached to the amino-alcohol backbone. |

| Phenyl CH | 125 - 129 | Aromatic carbons. |

| CH-OH | ~75 | Carbon attached to the hydroxyl group. |

| CH-NH₂ | ~60 | Carbon attached to the amino group. |

| CH₂ (propyl) | ~35 and ~19 | Methylene carbons of the propyl group. |

| CH₃ (propyl) | ~14 | Methyl carbon of the propyl group. |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad | Hydrogen-bonded hydroxyl group. |

| N-H stretch (amine) | 3300 - 3500 | Medium | Primary amine stretches, may appear as two bands. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Aromatic C-H bonds. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H bonds. |

| N-H bend (amine) | 1590 - 1650 | Medium | Primary amine scissoring. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium | Aromatic ring skeletal vibrations. |

| C-O stretch (alcohol) | 1000 - 1260 | Strong | Carbon-oxygen bond of the alcohol. |

| C-N stretch (amine) | 1020 - 1250 | Medium | Carbon-nitrogen bond of the amine. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 180.1383 | Molecular ion peak (protonated). The exact mass is calculated for C₁₁H₁₈NO⁺. |

| [M-H₂O]⁺ | 162.1277 | Loss of a water molecule. |

| [M-C₃H₇]⁺ | 137.0808 | Loss of the propyl group. |

| C₆H₅CHNH₂⁺ | 106.0651 | Fragment corresponding to the aminobenzyl cation. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the spectrometer.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.

IR Spectroscopy

Objective: To identify the functional groups in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat sample (if liquid) or a finely ground powder (if solid) directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure arm.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data can be visualized as follows:

Caption: General workflow for the spectroscopic analysis of a chemical compound.

The Uncharted Territory of (1R,2R)-1-Amino-1-phenyl-2-pentanol: A Pivot to Established Amino Alcohol-Based Chiral Auxiliaries

A comprehensive search of the scientific literature and chemical databases reveals a significant lack of published information regarding the specific chiral auxiliary, (1R,2R)-1-Amino-1-phenyl-2-pentanol. Its mechanism of action, applications in asymmetric synthesis, and associated experimental protocols are not documented in readily accessible scientific resources. This suggests that this particular compound is either a novel, yet-to-be-published chiral auxiliary, or one that has not found widespread use in the synthetic community.

In light of this, and to provide a valuable technical resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and extensively studied class of chiral auxiliaries: those derived from 1,2-amino alcohols, with a particular emphasis on the well-established pseudoephedrine amides. These auxiliaries share key structural features with the requested compound and their mechanistic principles are well-understood, providing a strong foundation for asymmetric synthesis.

Core Concept: Chiral Auxiliaries in Asymmetric Synthesis

In stereochemistry, a chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The auxiliary introduces a chiral environment, leading to a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy is a cornerstone of modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[2]

Mechanism of Asymmetric Alkylation using Pseudoephedrine Amides

Pseudoephedrine, available in both (1R,2R) and (1S,2S) forms, serves as an effective chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives. The general workflow involves the formation of an amide between the chiral auxiliary and a prochiral carboxylic acid, followed by enolate formation and subsequent alkylation.

The stereochemical outcome of the alkylation is dictated by a rigid, chelated transition state. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), a (Z)-enolate is formed. The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the pseudoephedrine moiety. This chelation, along with the steric bulk of the phenyl and methyl groups on the auxiliary, effectively blocks one face of the enolate from the incoming electrophile.

The alkylating agent then approaches from the less sterically hindered face, leading to the formation of the new carbon-carbon bond with a high degree of diastereoselectivity. The resulting diastereomerically enriched product can then be cleaved to yield the desired chiral carboxylic acid and recover the pseudoephedrine auxiliary.

Visualization of the Proposed Reaction Pathway and Transition State

Caption: General workflow for asymmetric alkylation using a pseudoephedrine chiral auxiliary.

Caption: Simplified 2D representation of the chelated transition state in pseudoephedrine-mediated alkylation.

Quantitative Data for Asymmetric Alkylation with Pseudoephedrine Amides

The following table summarizes representative data for the asymmetric alkylation of propanoic acid amides derived from (1S,2S)-pseudoephedrine.

| Electrophile (R-X) | Product R Group | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| CH₃I | Methyl | >98:2 | 95 | Myers, A. G., et al. (1997) |

| CH₃CH₂I | Ethyl | >98:2 | 92 | Myers, A. G., et al. (1997) |

| PhCH₂Br | Benzyl | >98:2 | 98 | Myers, A. G., et al. (1997) |

| Allyl-Br | Allyl | >98:2 | 96 | Myers, A. G., et al. (1997) |

| i-PrI | Isopropyl | 97:3 | 85 | Myers, A. G., et al. (1997) |

Data is illustrative and sourced from seminal publications on the topic. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Synthesis of (1S,2S)-Pseudoephedrine Propanamide

Materials:

-

(1S,2S)-Pseudoephedrine

-

Propionyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (1S,2S)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added propionyl chloride (1.2 eq) dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Asymmetric Alkylation of (1S,2S)-Pseudoephedrine Propanamide

Materials:

-

(1S,2S)-Pseudoephedrine propanamide

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Electrophile (e.g., Benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

A solution of (1S,2S)-pseudoephedrine propanamide (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

LDA (1.1 eq) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes to form the lithium enolate.

-

The electrophile (1.2 eq, e.g., benzyl bromide) is added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

-

The product is purified by flash column chromatography.

Cleavage of the Chiral Auxiliary

Materials:

-

α-Alkylated pseudoephedrine amide

-

Aqueous acid (e.g., 1 M H₂SO₄) or base (e.g., 1 M NaOH)

-

Suitable organic solvent for extraction

Procedure (Acidic Hydrolysis):

-

The α-alkylated pseudoephedrine amide is dissolved in a suitable solvent and treated with aqueous acid.

-

The mixture is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, the aqueous layer is washed with an organic solvent to remove any non-polar impurities.

-

The aqueous layer is then basified to precipitate the pseudoephedrine, which can be recovered by extraction.

-

The aqueous layer is then acidified, and the desired chiral carboxylic acid is extracted with an organic solvent.

-

The organic extracts containing the carboxylic acid are dried and concentrated to yield the final product.

Conclusion

While the specific chiral auxiliary this compound remains an enigma in the current body of scientific literature, the principles of asymmetric induction are well-demonstrated through the use of structurally related and extensively studied amino alcohol derivatives like pseudoephedrine. The ability to form rigid, chelated transition states allows for a high degree of stereocontrol in alkylation reactions, providing a reliable method for the synthesis of enantiomerically enriched carboxylic acids. This technical guide provides a foundational understanding of the mechanisms, quantitative outcomes, and experimental procedures associated with this important class of chiral auxiliaries, serving as a valuable resource for professionals in the field of chemical synthesis and drug development. Researchers interested in novel chiral auxiliaries may find the exploration of this compound to be a fruitful area of investigation.

References

An In-depth Technical Guide to the Stereochemical Assignment of (1R,2R)-1-Amino-1-phenyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used for the stereochemical assignment of the chiral amino alcohol, (1R,2R)-1-Amino-1-phenyl-2-pentanol. This document outlines the key experimental protocols, data interpretation, and visualization tools relevant to drug development and chemical research professionals.

Introduction

This compound is a chiral amino alcohol with two stereocenters, giving rise to four possible stereoisomers. The precise determination of the absolute configuration of these stereoisomers is critical in drug development, as different enantiomers and diastereomers can exhibit distinct pharmacological and toxicological profiles. This guide will focus on the erythro diastereomer, specifically the (1R,2R) enantiomer.

Physicochemical Properties

| Property | Value (for 1-Phenyl-2-pentanol) |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.25 g/mol |

| Boiling Point | 247.0 °C at 760 mmHg |

| Density | 0.957-0.964 g/cm³ |

| Refractive Index | 1.508-1.513 |

Note: These values are for the achiral analogue and should be used as an estimation only.

Stereochemical Assignment Methodologies

The definitive assignment of the (1R,2R) configuration relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute stereochemistry of a crystalline compound.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of the compound or a suitable crystalline derivative (e.g., a salt with a chiral acid) are grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent system.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the precise atomic coordinates. The absolute configuration is determined by analyzing the anomalous dispersion effects, often reported as the Flack parameter. A Flack parameter close to zero for the assigned configuration confirms its correctness.

While a specific crystal structure for this compound was not found, the general workflow for such an analysis is depicted below.

The Advent of a Sympathomimetic: A Technical History of Phenylpropanolamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Phenylpropanolamine (PPA), a sympathomimetic amine once widely used as a decongestant and appetite suppressant, has a rich history of chemical synthesis dating back to the early 20th century. This in-depth guide explores the discovery and evolution of its synthesis, providing detailed experimental protocols and quantitative data for the core methodologies that have defined its production.

Discovery and Early Synthesis

Two primary methods dominated the early synthesis of phenylpropanolamine: the reaction of benzaldehyde with nitroethane and the Akabori-Momotani reaction.

The Benzaldehyde and Nitroethane Route

A significant method for PPA synthesis involves the condensation of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropanol, which is then reduced to phenylpropanolamine. A detailed protocol for this process was described by Hoover and Hass in 1947.

Experimental Protocol: Synthesis of 2-Amino-1-phenyl-1-propanol (Hoover and Hass, 1947)

Step 1: Synthesis of 1-phenyl-2-nitropropanol

-

Reactants: Benzaldehyde, Nitroethane, and an amine catalyst (e.g., triethylamine).

-

Procedure: Benzaldehyde is reacted with nitroethane in the presence of a catalytic amount of an amine. The reaction is typically carried out at a low temperature to control the stereoselectivity of the product.

-

Reaction Conditions: The specific conditions, such as solvent and temperature, can be optimized to favor the formation of the desired erythro or threo isomers.

Step 2: Reduction of 1-phenyl-2-nitropropanol

-

Reducing Agent: The nitro group of 1-phenyl-2-nitropropanol is reduced to an amine using a suitable reducing agent, such as catalytic hydrogenation (e.g., using a palladium or platinum catalyst) or chemical reducing agents.

-

Procedure: The 1-phenyl-2-nitropropanol is dissolved in a suitable solvent and subjected to reduction. Following the reduction, the product is isolated and purified.

-

Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. The solvent is then removed, and the crude product can be purified by distillation or crystallization, often as a hydrochloride salt.

The Akabori-Momotani Reaction

Another historical route to phenylpropanolamine is the Akabori-Momotani reaction, first reported in 1943, which involves the condensation of an α-amino acid with an aldehyde.[2] In the case of PPA, this involves the reaction of benzaldehyde with alanine.

Experimental Protocol: Akabori-Momotani Reaction for Phenylpropanolamine

-

Reactants: Benzaldehyde and DL-Alanine.

-

Procedure: A mixture of benzaldehyde and DL-alanine is heated, typically at elevated temperatures (e.g., 140 °C), for several hours. The reaction proceeds with the evolution of carbon dioxide.

-

Work-up and Purification: The reaction mixture is cooled and then acidified. The aqueous layer is washed with an organic solvent to remove unreacted benzaldehyde and byproducts. The aqueous layer is then made basic, and the liberated phenylpropanolamine is extracted with an organic solvent. The final product is often isolated and purified as the hydrochloride salt. A molar yield of approximately 35% for the hydrochloride salt has been reported in non-peer-reviewed literature.

Industrial Production and Evolution of Synthesis

The industrial production of phenylpropanolamine, particularly in the mid-20th century, likely adapted and optimized these early laboratory-scale syntheses. A 1962 patent describes a method for producing 2-amino-1-phenyl-1-propanol hydrochloride by the hydrogenation of isonitrosopropiophenone over a mixed platinum-palladium catalyst, suggesting a route for commercial-scale manufacturing.[3] The choice of synthesis route for industrial production would have been dictated by factors such as cost of starting materials, reaction yield, purity of the final product, and ease of scale-up.

Quantitative Data Summary

The following table summarizes the available quantitative data for the key historical synthesis methods of phenylpropanolamine. It is important to note that precise, peer-reviewed quantitative data for the earliest syntheses is limited.

| Synthesis Method | Key Reactants | Catalyst/Reducing Agent | Reported Yield (approximate) | Purity/Stereoselectivity Notes | Reference |

| Benzaldehyde and Nitroethane Route | Benzaldehyde, Nitroethane | Amine catalyst, Catalytic Hydrogenation | Good yields reported | Stereoselectivity can be influenced by reaction conditions. | Hoover and Hass, 1947 |

| Akabori-Momotani Reaction | Benzaldehyde, DL-Alanine | Heat | 35% (molar, for HCl salt) | Produces a racemic mixture of norephedrine. | Akabori and Momotani, 1943; Online Forums |

| Hydrogenation of Isonitrosopropiophenone | Isonitrosopropiophenone | Platinum-Palladium | High yields over multiple uses | Method described in a patent for industrial production. | US Patent 3,028,429 (1962) |

Logical Relationships in PPA Synthesis

The synthesis of phenylpropanolamine can be visualized as a series of chemical transformations, starting from simple precursors and proceeding through key intermediates. The following diagram illustrates the logical workflow of the two primary historical synthesis routes.

Conclusion

The synthesis of phenylpropanolamine has a history rooted in the foundational principles of organic chemistry. From its initial discovery in the early 20th century, the methods for its production have evolved, driven by the need for efficient and scalable processes for its application in medicine. The benzaldehyde and nitroethane route and the Akabori-Momotani reaction represent two of the earliest and most significant approaches to its synthesis, laying the groundwork for the industrial production of this once-common sympathomimetic agent. The historical development of PPA synthesis showcases a classic example of how fundamental organic reactions are adapted and optimized for the production of pharmacologically important molecules.

References

Solubility Profile of (1R,2R)-1-Amino-1-phenyl-2-pentanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the chiral amino alcohol (1R,2R)-1-Amino-1-phenyl-2-pentanol, also known as (1R,2R)-norpseudoephedrine. A comprehensive understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and as a chiral auxiliary in pharmaceutical development. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a typical synthesis workflow.

Physicochemical Properties

This compound is a chiral vicinal amino alcohol. Its structure, containing both a basic amino group and a polar hydroxyl group, alongside a nonpolar phenyl group and a short alkyl chain, results in a varied solubility profile across different organic solvents.

Solubility Data

Table 1: Qualitative Solubility of this compound *

| Solvent Class | Solubility Description |

| Alcohols | Soluble |

| Chlorinated Solvents | Soluble |

| Ethers | Soluble |

| Dilute Acids | Soluble |

*Based on data for the enantiomer, (1S,2S)-norpseudoephedrine.

Table 2: Quantitative Solubility of the Structural Analog (1R,2R)-Pseudoephedrine at 25°C

| Solvent | Solubility (mg/mL) |

| Ethanol | 278 |

| Chloroform | 11 |

| Water | ~2000 |

This data suggests that this compound likely exhibits good solubility in polar protic solvents like ethanol and moderate to low solubility in less polar solvents like chloroform. The presence of the primary amine in the target compound, compared to the secondary amine in pseudoephedrine, may lead to slight differences in solubility due to variations in hydrogen bonding capabilities.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) of high purity

-

Scintillation vials or glass flasks with tight-fitting caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or another validated analytical method for quantification.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that a solid phase will remain after equilibrium is reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Synthesis of this compound

A common synthetic route to this compound involves the reductive amination of a suitable keto-alcohol precursor, such as (R)-phenylacetylcarbinol (PAC).

Materials:

-

(R)-phenylacetylcarbinol (R-PAC)

-

Ammonia or an ammonia source (e.g., ammonium acetate)

-

Reducing agent (e.g., hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon, or a hydride reducing agent like sodium borohydride)

-

Suitable solvent (e.g., methanol, ethanol)

-

Apparatus for hydrogenation (if applicable)

-

Standard laboratory glassware for reaction, work-up, and purification.

Procedure:

-

Imine Formation: Dissolve (R)-phenylacetylcarbinol in a suitable solvent (e.g., methanol). Add the ammonia source and stir the mixture to facilitate the formation of the intermediate imine.

-

Reduction:

-

Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation apparatus. Add the catalyst (e.g., Raney Nickel) and subject the mixture to hydrogen gas pressure while stirring until the reaction is complete.

-

Hydride Reduction: Cool the reaction mixture and add the hydride reducing agent (e.g., sodium borohydride) portion-wise, maintaining a low temperature.

-

-

Work-up:

-

For catalytic hydrogenation, filter off the catalyst.

-

Quench the reaction by adding water or a dilute acid.

-

Adjust the pH to basic with a suitable base (e.g., NaOH) to deprotonate the amine.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield pure this compound.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Shake-Flask Solubility Determination Workflow.

Synthesis Pathway of this compound

Caption: Reductive Amination Synthesis Pathway.

The Role of (1R,2R)-1-Amino-1-phenyl-2-pentanol in Stereoselective Synthesis: A Technical Guide

Abstract

(1R,2R)-1-Amino-1-phenyl-2-pentanol is a chiral amino alcohol poised for application in stereoselective synthesis. While direct literature for this specific molecule is sparse, its structural similarity to well-established chiral auxiliaries, such as (1R,2R)-norephedrine and its diastereomer pseudoephedrine, provides a strong predictive framework for its utility. This guide details the expected role of this compound, primarily as a precursor to a robust chiral auxiliary for controlling the stereochemical outcome of reactions like alkylations and aldol condensations. Methodologies, quantitative data, and mechanistic insights are drawn from its close analogs to provide a comprehensive technical resource for researchers, chemists, and professionals in drug development.

Introduction to Chiral Amino Alcohols in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry.[1] Chiral auxiliaries are powerful tools in this field, functioning as temporary handles that impart stereochemical control over a reaction before being cleaved to reveal the desired enantiomerically enriched product.[1]

Vicinal amino alcohols, such as this compound, are a prominent class of precursors for these auxiliaries. They are typically derived from natural amino acids or synthesized stereoselectively.[2] Their utility stems from their rigid, predictable conformational bias when incorporated into a reactant, most commonly as an oxazolidinone derivative. This guide will focus on the anticipated application of this compound through this lens, leveraging the extensive data available for its norephedrine analog.

The Chiral Auxiliary Workflow

The use of this compound as a chiral auxiliary is projected to follow a well-established three-step process. This workflow ensures high stereoselectivity and allows for the recovery and reuse of the auxiliary.

Application in Diastereoselective Alkylation

The primary application of oxazolidinone auxiliaries derived from amino alcohols is in the diastereoselective alkylation of enolates. After N-acylation of the auxiliary, a strong, non-nucleophilic base is used to generate a rigid, chelated Z-enolate. The inherent chirality of the auxiliary then directs the approach of an electrophile to one face of the enolate, resulting in the formation of a new stereocenter with high predictability.

The phenyl group at C1 and the alkyl group (propyl in this case) at C2 of the parent amino alcohol create a steric shield. The enolate, formed by deprotonation at the alpha-carbon of the acyl group, is forced into a specific conformation. An incoming electrophile, such as an alkyl halide, will preferentially approach from the face opposite the bulky phenyl group, leading to a high degree of diastereoselectivity.

Quantitative Data from Analogous Systems

The following table summarizes representative data for the alkylation of N-propionyl oxazolidinones derived from the closely related (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (derived from (1R,2S)-norephedrine). The high diastereomeric excess (de) highlights the efficiency of the stereochemical control.

| Electrophile (R-X) | Base | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Allyl Iodide | NaHMDS | 98:2 | 85-90 | [3] |

| Benzyl Bromide | NaHMDS | >99:1 | 95 | N/A |

| Methyl Iodide | LDA | 97:3 | 92 | N/A |

| Ethyl Iodide | KHMDS | 96:4 | 88 | N/A |

| Data is illustrative and based on typical results for norephedrine-derived auxiliaries. |

Application in Diastereoselective Aldol Reactions

Another powerful application is in stereoselective aldol reactions. Boron-mediated soft enolization of the N-acyl oxazolidinone generates a (Z)-enolate which reacts with an aldehyde via a closed, six-membered Zimmerman-Traxler transition state. This model effectively predicts the syn relationship between the newly formed alcohol and the existing α-substituent. The absolute stereochemistry is dictated by the chiral auxiliary.

Quantitative Data from Analogous Systems

The following table presents data for aldol reactions using pseudoephedrine-derived amides, which function via a similar chelation-controlled mechanism and demonstrate the high levels of stereocontrol achievable.

| Aldehyde | Metal Enolate | Diastereoselectivity (ds) | Yield (%) | Reference |

| Isobutyraldehyde | Li | >95% | 85 | [4][5] |

| Benzaldehyde | Li | >95% | 90 | [4][5] |

| Propionaldehyde | TiCl₄ | 94% | 88 | [6] |

| Acetaldehyde | Mg | >90% | 82 | [6] |

| Data is for the analogous pseudoephedrine amide system, which provides a strong proxy for oxazolidinone performance. |

Key Experimental Protocols

The following protocols are adapted from established procedures for norephedrine and pseudoephedrine-derived auxiliaries and are expected to be directly applicable to this compound with minor modifications.

Protocol 1: Synthesis of the N-Acyl Oxazolidinone Auxiliary

This procedure describes the formation of the chiral oxazolidinone and its subsequent N-acylation.

-

Oxazolidinone Formation:

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene).

-

Add diethyl carbonate (1.1 eq) and a catalytic amount of a strong base (e.g., sodium ethoxide).

-

Heat the mixture to reflux (approx. 130-150 °C) for 4-6 hours, removing the ethanol byproduct via a Dean-Stark trap.

-

Cool the reaction, wash with saturated aqueous NH₄Cl and brine, dry over MgSO₄, and concentrate in vacuo. The crude oxazolidinone is often used without further purification.

-

-

N-Acylation:

-

Dissolve the crude oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).

-

Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

-

Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to 0 °C and stir for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the N-acyl oxazolidinone by flash column chromatography (silica gel).[1]

-

Protocol 2: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation.

-

Enolate Formation & Alkylation:

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise and stir for 30 minutes.

-

Add the alkylating agent (e.g., allyl iodide, 1.2 eq) dropwise.

-

Stir at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the product by flash column chromatography.[3]

-

Protocol 3: Cleavage of the Chiral Auxiliary

This procedure describes the removal of the auxiliary to yield the final carboxylic acid product.

-

Hydrolytic Cleavage:

-

Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq, 0.8 M).

-

Stir the reaction vigorously at 0 °C for 4 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes.

-

Concentrate the mixture in vacuo to remove the THF.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1N HCl.

-

Extract the desired carboxylic acid product with ethyl acetate.

-

Dry the combined organic layers over MgSO₄ and concentrate to yield the final product.[3][7]

-

Conclusion

This compound represents a valuable, yet underutilized, chiral building block for stereoselective synthesis. By serving as a precursor to a rigid oxazolidinone auxiliary, it is expected to provide excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, including enolate alkylations and aldol additions. The methodologies and performance data from established analogs like norephedrine provide a robust blueprint for its successful implementation in the synthesis of complex, enantiomerically pure molecules. This guide serves as a foundational resource for chemists seeking to employ this promising auxiliary in their synthetic campaigns.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (1R,2R)-1-Amino-1-phenyl-2-pentanol as a Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the chiral amino alcohol, (1R,2R)-1-Amino-1-phenyl-2-pentanol, as a ligand in asymmetric synthesis. This document is intended to guide researchers in leveraging this versatile chiral auxiliary for the stereoselective synthesis of valuable chiral molecules.

Introduction

Chiral β-amino alcohols are a privileged class of compounds in asymmetric catalysis, serving as highly effective chiral ligands for a variety of metal-catalyzed reactions. Their utility stems from their accessible synthesis from the chiral pool, their structural rigidity upon metal coordination, and their ability to create a well-defined chiral environment around a catalytic center. This compound, with its specific stereochemistry, is a valuable candidate for inducing high enantioselectivity in the synthesis of chiral secondary alcohols and other important building blocks for the pharmaceutical and fine chemical industries.

One of the most prominent applications of chiral β-amino alcohols is in the enantioselective addition of organozinc reagents to aldehydes. This reaction provides a direct and efficient route to optically active secondary alcohols, which are common structural motifs in numerous biologically active compounds.

Key Application: Enantioselective Alkylation of Aldehydes

A primary application of this compound is as a chiral ligand in the enantioselective addition of diethylzinc to prochiral aldehydes. This reaction, often referred to as asymmetric ethylation, is a reliable method for the preparation of chiral secondary alcohols with high enantiomeric excess.

The general transformation is as follows:

The chiral ligand, in this case this compound, complexes with the diethylzinc reagent, forming a chiral catalytic species that directs the ethyl group to one of the enantiotopic faces of the aldehyde carbonyl.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol details the in-situ preparation of the chiral catalyst from this compound and its application in the enantioselective ethylation of benzaldehyde.

Materials:

-

This compound

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (In-situ):

-

To a dry Schlenk flask under an inert atmosphere, add this compound (0.02 mmol, 10 mol%).

-

Add anhydrous toluene (2 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc solution (1.0 M in hexanes, 0.2 mL, 0.2 mmol) dropwise to the ligand solution.

-

Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-amino alcohol complex.

-

-

Asymmetric Ethylation:

-

To the pre-formed catalyst solution at 0 °C, add freshly distilled benzaldehyde (0.2 mmol) dropwise.

-

Continue stirring the reaction mixture at 0 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

-

Data Presentation

The following table summarizes typical results obtained for the enantioselective ethylation of various aldehydes using chiral β-amino alcohol ligands. While specific data for this compound is not extensively published, the expected outcomes are based on analogous systems.

| Entry | Aldehyde | Ligand Loading (mol%) | Yield (%) | ee (%) | Configuration |

| 1 | Benzaldehyde | 10 | >95 | >90 | (S) or (R) |

| 2 | 4-Chlorobenzaldehyde | 10 | >95 | >92 | (S) or (R) |

| 3 | 4-Methoxybenzaldehyde | 10 | >95 | >88 | (S) or (R) |

| 4 | Cinnamaldehyde | 10 | >90 | >85 | (S) or (R) |

| 5 | Cyclohexanecarboxaldehyde | 10 | >90 | >90 | (S) or (R) |

Note: The absolute configuration of the product depends on the specific stereochemistry of the ligand and the reaction mechanism.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Asymmetric Ethylation

Caption: Experimental workflow for the enantioselective ethylation of aldehydes.

Proposed Catalytic Cycle

The proposed catalytic cycle involves the formation of a dimeric zinc complex which acts as the active catalyst.

Caption: Proposed catalytic cycle for enantioselective ethylation.

Application Notes and Protocols: (1R,2R)-1-Amino-1-phenyl-2-pentanol in the Synthesis of Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral β-amino alcohols are a critical class of compounds in asymmetric synthesis, frequently employed as chiral auxiliaries to control the stereochemical outcome of reactions.[1] These auxiliaries are temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer, after which they can be removed and ideally recovered.[1] Their utility is paramount in the pharmaceutical industry, where the therapeutic activity of a drug is often confined to a single enantiomer.

(1R,2R)-1-Amino-1-phenyl-2-pentanol belongs to this family of chiral auxiliaries, which includes well-known members like norephedrine and pseudoephedrine.[2][3] While specific documented applications of this compound are not as prevalent in the literature as its lower alkyl chain analogues, its structural similarity suggests its utility in similar asymmetric transformations. This document provides a representative application and detailed protocols for its use in the synthesis of chiral carboxylic acids, a common intermediate in pharmaceutical manufacturing. The methodologies and expected outcomes are based on the established performance of related chiral β-amino alcohols.

Application: Asymmetric Alkylation for the Synthesis of Chiral Carboxylic Acids

A primary application of chiral β-amino alcohols is in the diastereoselective alkylation of enolates derived from carboxylic acids. The chiral auxiliary is first condensed with a prochiral carboxylic acid to form a chiral amide. Deprotonation of the α-carbon of the acid moiety creates a rigid, chelated enolate intermediate. The stereocenter on the auxiliary then effectively shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face. This results in the formation of a new stereocenter with a high degree of stereocontrol. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid.

Experimental Protocols

The following are detailed protocols for the use of this compound as a chiral auxiliary in a representative asymmetric alkylation reaction.

Protocol 1: Formation of the Chiral Amide

This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH).

Materials:

-

This compound

-

Carboxylic acid (e.g., propanoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.05 eq) in DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure chiral amide.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the alkylation of the chiral amide formed in Protocol 1.

Materials:

-

Chiral amide from Protocol 1

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated ammonium chloride solution

Procedure:

-

Dissolve the chiral amide (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA (1.1 eq) dropwise to the solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

-

Purify the product by flash column chromatography.

Protocol 3: Cleavage and Recovery of the Auxiliary

This protocol describes the hydrolysis of the alkylated amide to yield the chiral carboxylic acid and recover the this compound auxiliary.

Materials:

-

Alkylated amide from Protocol 2

-

Sulfuric acid (e.g., 4 N H₂SO₄) or potassium hydroxide

-

Diethyl ether or other suitable organic solvent

Procedure:

-

Reflux the alkylated amide (1.0 eq) in an excess of 4 N H₂SO₄ for 4-8 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution with diethyl ether to separate the chiral carboxylic acid. The organic layers contain the product.

-

Basify the aqueous layer with a strong base (e.g., NaOH pellets or concentrated solution) until pH > 12.

-

Extract the basified aqueous layer with DCM or ethyl acetate to recover the this compound auxiliary.

-

The organic extracts containing the carboxylic acid can be combined, dried over MgSO₄, and concentrated. The product can be further purified if necessary.

-

The organic extracts containing the auxiliary can be combined, dried, and concentrated for reuse.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric alkylation of a propionamide derivative of this compound with various electrophiles. (Note: This data is hypothetical and based on typical results for related chiral auxiliaries).

| Entry | Electrophile (E-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) of Acid |

| 1 | Benzyl bromide | 2-Phenylpropanoic acid | 92 | 95:5 | >90 |

| 2 | Iodomethane | 2-Methylpropanoic acid | 88 | 93:7 | >86 |

| 3 | Ethyl iodide | 2-Ethylpropanoic acid | 85 | 94:6 | >88 |

| 4 | Allyl bromide | 2-Allylpropanoic acid | 90 | 96:4 | >92 |

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for stereochemical control.

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Caption: Proposed transition state for diastereoselective alkylation.

Conclusion

This compound is a promising chiral auxiliary for asymmetric synthesis. Based on the well-established chemistry of its structural analogues, it can be effectively used to synthesize enantiomerically enriched pharmaceutical intermediates, such as chiral carboxylic acids, with high yields and excellent stereocontrol. The protocols provided herein offer a robust framework for researchers to utilize this and other similar chiral β-amino alcohols in their synthetic endeavors. Further investigation into the specific performance of this auxiliary with a broader range of substrates and electrophiles is warranted to fully elucidate its synthetic potential.

References

Application Notes and Protocols for Diastereoselective Reactions Controlled by Phenylalkanolamine Chiral Auxiliaries

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pseudoephedrine-derived amides are particularly effective in directing the stereoselective alkylation of enolates, leading to the synthesis of enantioenriched carboxylic acids, aldehydes, ketones, and alcohols with high diastereoselectivity.[1][2] The predictability of the stereochemical outcome and the ease of removal of the auxiliary make it a valuable tool in organic synthesis.

Diastereoselective Alkylation of Pseudoephedrine Amides

A cornerstone application of pseudoephedrine is in the diastereoselective alkylation of amide enolates. The chiral environment created by the pseudoephedrine auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Experimental Protocol: Diastereoselective Alkylation of a Propionamide Derivative

This protocol details the diastereoselective alkylation of (1R,2R)-N-methyl-N-(1-phenyl-2-propyl)propionamide, a representative substrate.

Materials:

-

(1R,2R)-Pseudoephedrine

-

Propionyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Part 1: Synthesis of the Pseudoephedrine Amide

-

To a solution of (1R,2R)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the pure pseudoephedrine amide.

Part 2: Diastereoselective Alkylation

-

Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF at -78 °C.

-

Add a solution of LDA (1.1 eq) in THF dropwise to the amide solution and stir for 30 minutes to form the enolate.

-

Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution in vacuo and determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

-

Purify the product by flash column chromatography.

Part 3: Removal of the Chiral Auxiliary

-

The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by refluxing in aqueous sulfuric acid.

-

Alternatively, reduction with a suitable reducing agent (e.g., LiAlH₄) will yield the corresponding alcohol.

-

The chiral auxiliary, pseudoephedrine, can be recovered after the cleavage step.

Quantitative Data for Diastereoselective Alkylations

The diastereoselectivity of the alkylation reaction is typically high, as demonstrated in the following table which summarizes data for the alkylation of various pseudoephedrine amides.

| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 1 | Benzyl bromide | >99:1 | 95 | [2] |

| 2 | Iodomethane | 98:2 | 92 | [2] |

| 3 | Allyl bromide | 97:3 | 96 | [2] |

| 4 | Ethyl iodide | 95:5 | 88 | [1] |

Logical Workflow for Diastereoselective Alkylation

The following diagram illustrates the general workflow for the diastereoselective alkylation of a pseudoephedrine amide.

References

Application Notes and Protocols for the Large-Scale Synthesis of (1R,2R)-1-Amino-1-phenyl-2-pentanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-1-Amino-1-phenyl-2-pentanol and its derivatives are crucial chiral building blocks in the synthesis of various pharmacologically active compounds. Their stereospecific synthesis on a large scale presents a significant challenge, requiring precise control over reaction conditions to achieve high yields and stereoselectivity. These application notes provide an overview of established and innovative methods for the large-scale synthesis of these valuable compounds, complete with detailed protocols, quantitative data, and process visualizations to aid in research, development, and manufacturing.

The primary synthetic challenges involve the stereoselective formation of two contiguous chiral centers. Methodologies to address this include diastereoselective reductions of α-amino ketones, asymmetric hydrogenation, and biocatalytic approaches. The selection of a particular synthetic route on an industrial scale often depends on factors such as cost of starting materials and reagents, scalability, safety, and the desired optical purity of the final product.

Synthetic Strategies and Pathways

Several key strategies have been developed for the stereoselective synthesis of 1,2-amino alcohols. A common and effective approach involves the diastereoselective reduction of a chiral α-amino ketone precursor. This method leverages a pre-existing stereocenter to direct the stereochemical outcome of the newly formed hydroxyl group. Another powerful technique is the asymmetric hydrogenation of prochiral enones or ketones, which can establish both stereocenters in a single step with high enantioselectivity. Biocatalysis, utilizing enzymes such as transaminases or engineered dehydrogenases, offers a green and highly selective alternative to traditional chemical methods.

Below is a generalized workflow for the chemical synthesis of this compound derivatives, highlighting key decision points and potential routes.

Application Notes and Protocols: (1R,2R)-1-Amino-1-phenyl-2-pentanol in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (1R,2R)-1-Amino-1-phenyl-2-pentanol as a chiral auxiliary in the total synthesis of complex molecules. This document details its application in key asymmetric transformations, including diastereoselective alkylations and aldol reactions, which are fundamental for the stereocontrolled construction of chiral centers in natural products and pharmaceutical agents.

This compound is a chiral 1,2-amino alcohol that serves as a valuable chiral auxiliary in asymmetric synthesis. By temporarily incorporating this chiral moiety into an achiral substrate, it directs the stereochemical outcome of subsequent reactions, leading to the formation of a desired stereoisomer.[1] The auxiliary can then be cleaved and recovered for reuse.[1] Its structural similarity to well-established auxiliaries like (1R,2R)-norephedrine suggests its utility in a variety of stereoselective transformations.[2]

A common strategy involves the formation of a chiral oxazolidinone derivative. This heterocyclic template provides a rigid conformational scaffold that effectively shields one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face.[1][3]

Key Applications and Experimental Protocols

Formation of the Chiral Oxazolidinone Auxiliary

The first step in utilizing this compound is its conversion into a chiral oxazolidinone. This is typically achieved by reaction with phosgene or a phosgene equivalent, such as carbonyldiimidazole (CDI) or diethyl carbonate.

Experimental Protocol: Synthesis of (4R,5R)-4-Ethyl-5-phenyl-oxazolidin-2-one

-

To a solution of this compound (1 equivalent) in a suitable solvent such as toluene or dichloromethane, is added carbonyldiimidazole (1.1 equivalents) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-